2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

Descripción general

Descripción

2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one is a useful research compound. Its molecular formula is C20H37NO2 and its molecular weight is 323.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one, also known as PEA-OXA, is a bioactive compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of PEA-OXA, focusing on its mechanisms of action, protective effects in various biological models, and implications for future research.

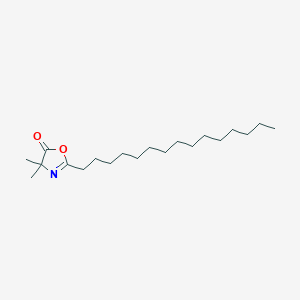

Chemical Structure and Properties

PEA-OXA has the chemical formula and is characterized by its oxazoline ring structure. Its unique configuration contributes to its biological properties, making it a subject of interest in pharmacological studies.

The biological activity of PEA-OXA is primarily attributed to its interaction with various molecular targets involved in inflammatory and neuroprotective pathways. Research indicates that PEA-OXA may modulate the release of pro-inflammatory cytokines and influence neurotransmitter levels, particularly in the context of neuroinflammation and acute lung injury.

Key Mechanisms:

- Cytokine Modulation : PEA-OXA has been shown to significantly reduce the release of interleukin-6 (IL-6) in human lung epithelial cells stimulated by polyinosinic–polycytidylic acid (poly-(I:C)), suggesting its role in mitigating inflammatory responses associated with conditions like COVID-19 .

- Neuroprotection : In models of mild traumatic brain injury, PEA-OXA demonstrated the ability to restore sensory and neuropsychiatric functions by enhancing dopamine release and normalizing GABA levels .

- Endocannabinoid System Interaction : The compound appears to exert indirect effects on the endocannabinoid system, enhancing the levels of palmitoylethanolamide (PEA) without directly affecting other endocannabinoids .

In Vitro Studies

-

Acute Lung Injury Model : In vitro experiments using A549 human lung epithelial cells showed that PEA-OXA effectively reduced IL-6 release by 53% at a concentration of 10 µM compared to 33% inhibition by PEA .

Treatment IL-6 Release (%) Control 100 PEA (10 µM) 67 PEA-OXA (10 µM) 47 - Neuroprotective Effects : In mice subjected to mild traumatic brain injury, administration of PEA-OXA improved behavioral outcomes and restored neuronal activity in the prefrontal cortex . This suggests potential applications for cognitive impairments following brain injuries.

Case Studies

A study investigating the effects of PEA-OXA on acute lung injury models derived from SARS-CoV-2 infection highlighted its protective capabilities against cytokine storms. The study emphasized its superiority over traditional treatments in reducing inflammatory markers .

Discussion

The findings regarding PEA-OXA's biological activity underscore its potential as a therapeutic agent in managing inflammatory conditions and neurodegenerative diseases. Its ability to modulate cytokine release and restore neurotransmitter balance positions it as a promising candidate for further clinical exploration.

Future Research Directions

Future studies should focus on:

- Longitudinal Clinical Trials : Assessing the long-term efficacy and safety of PEA-OXA in diverse patient populations.

- Mechanistic Studies : Elucidating detailed molecular pathways affected by PEA-OXA to better understand its pharmacodynamics.

- Comparative Studies : Evaluating the effectiveness of PEA-OXA against established anti-inflammatory drugs.

Propiedades

IUPAC Name |

4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGXDNNGIIKCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402214 | |

| Record name | 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176665-09-1 | |

| Record name | 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.